molecular formula C13H16FNO4S B3163637 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-11-4

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B3163637
CAS No.: 885269-11-4
M. Wt: 301.34 g/mol
InChI Key: PBJPZEUMAHZSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. The compound features a cyclohexane ring simultaneously substituted with a carboxylic acid group and a sulfonamide moiety linked to a 3-fluorophenyl ring . This structure combines key pharmacophores often explored in medicinal chemistry for modulating protein-protein interactions . Compounds with similar sulfonamido-carboxylic acid architectures have been investigated as potential inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, which is a prominent target in oncology research . The presence of both hydrogen bond donors/acceptors (sulfonamide and carboxylic acid) and hydrophobic domains (cyclohexane and fluorophenyl ring) makes this molecule a versatile building block for constructing more complex molecules or for probing biological targets like nuclear receptors . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold in structure-activity relationship (SAR) studies aimed at developing new chemical probes or therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJPZEUMAHZSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonamide intermediate. This intermediate is then reacted with cyclohexane carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid 3-Fluorophenyl sulfonamido C₁₄H₁₆F₃NO₄S 351.34 Research use; enzyme interaction studies
1-((2-Fluorophenyl)amino)cyclohexanecarboxylic acid 2-Fluorophenyl amino C₁₃H₁₅FNO₂ 236.26 Intermediate in organic synthesis
1-((3-Chloro-4-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid 3-Chloro-4-fluorophenyl sulfonamido C₁₃H₁₅ClFNO₄S 335.78 Enhanced halogenation for stability; research chemical
1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 4-(2-Methoxyphenoxy)phenyl sulfonamido C₂₀H₂₃NO₆S 405.47 Bulky substituent for steric effects; pharmacological research
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 3-Fluorophenyl (cyclopentane backbone) C₁₂H₁₃FO₂ 208.23 Cyclopentane analog; precursor for agrochemicals
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid 3-Methoxyphenyl, 4,4-difluoro C₁₄H₁₆F₂O₃ 278.27 Difluoro substitution for enhanced lipophilicity

Substituent Effects on Physicochemical Properties

Fluorine Position :

  • The 3-fluorophenyl group in the target compound provides meta-substitution, balancing electronic effects (e.g., electron-withdrawing) and steric accessibility compared to 2-fluorophenyl (ortho) analogs, which may hinder binding due to steric bulk .
  • 4-Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)cyclohexanecarboxylic acid) exhibit para-substitution, often leading to distinct electronic profiles and solubility differences .

Halogenation Patterns :

  • Chlorine substitution (e.g., 3-chloro-4-fluorophenyl in ) increases molecular weight and may enhance stability or binding affinity through halogen bonding.
  • Trifluoromethyl groups (e.g., in 1-((3-(trifluoromethyl)phenyl)sulfonamido)...) significantly boost lipophilicity, impacting membrane permeability and metabolic stability.

4,4-Difluoro substitution on cyclohexane () introduces rigidity, which can mimic transition states in enzyme inhibition.

Biological Activity

1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a sulfonamide compound notable for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. Its molecular structure, characterized by a cyclohexane ring, a carboxylic acid group, and a sulfonamide moiety linked to a 3-fluorophenyl group, contributes significantly to its pharmacological profile.

  • Molecular Formula : C13H16FNO3S
  • Molecular Weight : Approximately 287.34 g/mol

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry and biological applications.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial activity. Research indicates that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. This is attributed to its ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cell proliferation and signal transduction pathways. Notably, it may interact with Murine Double Minute 2 (MDM2), a protein implicated in cancer progression. MDM2 is known for its role in regulating the tumor suppressor p53; thus, compounds targeting MDM2 can have therapeutic implications in oncology .

Study on Antibacterial Activity

A comparative study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were measured, demonstrating that this compound exhibits potent activity with an MIC comparable to established antibiotics like ciprofloxacin .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compound510
Ciprofloxacin22

This table illustrates the effectiveness of the compound relative to a standard antibiotic.

Interaction Studies

Further research has focused on the binding affinity of this compound with MDM2. In vitro assays revealed that it competes effectively with p53 for binding to MDM2, suggesting potential as an anticancer agent. The implications of this interaction may extend to the development of novel therapeutic strategies targeting tumors with dysfunctional p53 pathways .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR confirms the cyclohexane chair conformation, sulfonamido linkage (δ ~3.1–3.5 ppm for NH-SO₂), and fluorine-induced deshielding in the aromatic region (δ ~7.0–7.5 ppm) .
    • 19F NMR identifies the fluorophenyl group (δ ~-110 to -115 ppm) and verifies absence of defluorination .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~326.1) and detects impurities (<2%) .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

How does the 3-fluorophenyl sulfonamide moiety influence the compound’s interactions with biological targets?

Q. Advanced

  • Electron-withdrawing effects : The fluorine atom enhances sulfonamide’s hydrogen-bonding capacity, improving affinity for enzymes like carbonic anhydrase or proteases. Comparative studies show fluorinated analogs exhibit 10–50% higher inhibition than non-fluorinated derivatives .
  • Steric and electronic modulation : The 3-fluorine position minimizes steric clashes in hydrophobic binding pockets, as shown in docking simulations with COX-2 (PDB: 5KIR) .
  • Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vitro (e.g., t₁/₂ > 6 hours in hepatocyte assays) .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Standardized assay conditions : Replicate experiments under controlled pH (7.4), temperature (37°C), and buffer systems (e.g., PBS vs. HEPES) to minimize variability .
  • Impurity profiling : Use LC-MS to identify batch-specific contaminants (e.g., de-sulfonated byproducts) that may skew IC₅₀ values .
  • Computational validation : Perform molecular dynamics (MD) simulations to assess target flexibility (e.g., RMSD < 2.0 Å) and validate binding poses inconsistent with experimental data .

How to design structure-activity relationship (SAR) studies focusing on the sulfonamido group?

Q. Advanced

  • Analog synthesis :
    • Replace the 3-fluorophenyl group with other electron-deficient aryl rings (e.g., 3-CF₃, 4-NO₂) to probe electronic effects .
    • Modify sulfonamide substituents (e.g., methyl, acetyl) to evaluate steric tolerance in enzyme active sites .
  • Biological testing :
    • Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase IX) and correlate with Hammett σ values for electronic contributions .
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .
  • Computational SAR : Apply QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .

What are the challenges in predicting the compound’s conformational stability, and how to address them?

Q. Advanced

  • Cyclohexane ring flexibility : The chair-to-boat transition alters sulfonamido orientation, impacting binding. Use NOE NMR to detect dominant conformers in solution .
  • Solvent effects : Polar solvents (DMSO) stabilize chair conformations, while apolar solvents (chloroform) favor twist-boat forms. MD simulations with explicit solvent models (e.g., TIP3P) predict solvent-dependent behavior .
  • Temperature-dependent dynamics : Variable-temperature NMR (VT-NMR) reveals entropy-driven conformational shifts (ΔS > 50 J/mol·K) that influence crystallography outcomes .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

  • Target engagement assays :
    • Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., ΔTₘ > 2°C for carbonic anhydrase) .
    • CRISPR-Cas9 knockout models to verify phenotype rescue (e.g., apoptosis inhibition in target-deficient cells) .
  • Off-target profiling :
    • Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
    • Metabolomics (LC-MS/MS) detects pathway perturbations (e.g., TCA cycle intermediates) linked to secondary targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
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1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

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